Roluperidone (CAS: 359625-79-9), also known as MIN-101 or CYR-101, is a cyclic amide derivative characterized by its equipotent, high-affinity antagonism at 5-HT2A (Ki = 8.19 nM) and sigma-2 receptors (Ki = 7.53 nM) [1]. Unlike classical and most atypical antipsychotics, it is structurally and functionally devoid of clinically significant dopamine D2 receptor affinity (Ki > 1000 nM) [2]. For procurement professionals and pharmacologists, Roluperidone serves as a critical reference compound for isolating serotonergic and sigma-2-mediated neuroprotective pathways from dopaminergic motor effects in preclinical models of schizophrenia, cognitive dysfunction, and neuroprotection [1].
Substituting Roluperidone with standard atypical antipsychotics like risperidone, olanzapine, or cariprazine introduces severe confounding dopaminergic activity into mechanism-specific assays [1]. While comparators such as cariprazine and risperidone exhibit sub-nanomolar to low-nanomolar affinity for D2 and D3 receptors (e.g., cariprazine D2 Ki = 0.59 nM), Roluperidone maintains a D2 Ki > 1000 nM [1]. Using a generic D2/5-HT2A antagonist in behavioral or neurochemical assays inevitably triggers extrapyramidal or prolactin-related pathways, masking the isolated neuroprotective and negative-symptom-modulating effects driven exclusively by the 5-HT2A/sigma-2 axis [1].
Roluperidone demonstrates a highly selective binding profile, exhibiting high affinity for 5-HT2A and sigma-2 receptors while completely sparing dopamine D2 receptors (Ki > 1000 nM) [1]. In contrast, reference atypical antipsychotics like cariprazine show potent D2 affinity (Ki = 0.59 nM) [1]. This complete separation from D2 binding ensures that Roluperidone does not induce catalepsy in rodent models, making it superior for isolating non-dopaminergic pathways.
| Evidence Dimension | Dopamine D2 Receptor Affinity (Ki) |
| Target Compound Data | Ki > 1000 nM (Roluperidone) |
| Comparator Or Baseline | Ki = 0.59 nM (Cariprazine) |
| Quantified Difference | >1600-fold lower D2 affinity for Roluperidone |
| Conditions | In vitro radioligand binding assays |
Crucial for researchers needing to model negative symptom relief or neuroprotection without confounding extrapyramidal motor side effects.
For in vivo behavioral assays, pharmacokinetic predictability is essential. Roluperidone exhibits a moderate half-life of approximately 7 hours and a Tmax of 3.5 hours following oral administration[1]. This contrasts sharply with newer agents like TAK-041, which has a prolonged half-life of 170–302 hours [2]. Roluperidone's relatively rapid clearance (CL/F ~152 L/hr) allows for precise temporal control in acute dosing models and rapid washout between experimental phases [1].
| Evidence Dimension | Elimination Half-Life (t1/2) |
| Target Compound Data | ~7 hours (Roluperidone) |
| Comparator Or Baseline | 170–302 hours (TAK-041) |
| Quantified Difference | ~24x to 43x shorter half-life for Roluperidone |
| Conditions | Single-dose oral administration in pharmacokinetic models |
Enables researchers to design acute behavioral assays with rapid washout periods, avoiding the prolonged drug accumulation seen with ultra-long-acting agents.
Roluperidone is practically insoluble in pure water (< 0.1 mg/mL), which presents a formulation challenge for aqueous-only delivery . However, it demonstrates excellent processability in standard laboratory vehicles, achieving a solubility of 33.33 mg/mL in DMSO with sonication . For in vivo studies, it is highly compatible with a standard multi-component vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), yielding a stable 2.5 mg/mL solution . This provides a reproducible formulation baseline compared to crude suspensions of less soluble experimental analogs.
| Evidence Dimension | In Vivo Formulation Solubility |
| Target Compound Data | 2.5 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline |
| Comparator Or Baseline | < 0.1 mg/mL in pure water |
| Quantified Difference | >25-fold increase in solubility using standard organic/aqueous excipients |
| Conditions | Laboratory formulation prep with sonication |
Prevents dosing inconsistencies and bioavailability failures in rodent behavioral models by providing a validated, clear solution protocol.
Beyond in vitro binding, Roluperidone's functional efficacy at sigma-2 receptors is validated in specific in vivo models. It successfully blocks neck dystonia induced by the microinjection of 1,3-Di-o-tolylguanidine (DTG) into the red nucleus of rats [1]. Standard D2-blocking antipsychotics do not selectively reverse this sigma-2-mediated motor effect [1]. This confirms Roluperidone as a functionally active, brain-penetrant sigma-2 antagonist suitable for complex neurobiological assays.
| Evidence Dimension | Reversal of DTG-induced dystonia |
| Target Compound Data | Effective functional blockade of sigma-2 mediated dystonia |
| Comparator Or Baseline | Standard D2 antagonists (ineffective at selective sigma-2 functional blockade) |
| Quantified Difference | Selective functional target engagement vs. off-target failure |
| Conditions | In vivo DTG microinjection into the rat red nucleus |
Assures pharmacologists that the compound not only binds to sigma-2 in vitro but actively modulates the receptor in live central nervous system models.
Because Roluperidone lacks D2 affinity (Ki > 1000 nM), it is the premier reference compound for studying the isolated effects of 5-HT2A and sigma-2 antagonism on negative symptoms in rodent models, without the confounding variable of D2-induced catalepsy [1].
Utilizing its validated functional antagonism of sigma-2 receptors, Roluperidone is highly suited for in vitro and in vivo assays investigating sigma-2-mediated neuroprotection and calcium neuronal modulation, distinct from serotonergic pathways [2].
With a manageable half-life of ~7 hours, Roluperidone is ideal for acute behavioral testing paradigms where researchers require rapid drug clearance between testing phases, avoiding the multi-week accumulation issues associated with long-acting agents [2].